molecular formula C6H7ClF2O3 B2467279 Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate CAS No. 933772-60-2

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate

Cat. No. B2467279
CAS RN: 933772-60-2
M. Wt: 200.57
InChI Key: RGTIQKPWQJFGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7ClF2O3 . It is also known as Ethyl 4,4-difluoro-3-oxobutanoate . This compound is used as an intermediate in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound consists of an ester group (-COO-) and a butanoate backbone with two fluorine atoms and one chlorine atom attached . The InChI code for this compound is 1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a clear liquid . It has a molecular weight of 166.12 and a density of 1.2±0.1 g/cm3 . The boiling point is 170.1±30.0 °C and the flash point is 55.7±19.4 °C .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound to Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate, has been identified as a highly versatile intermediate in the synthesis of various trifluoromethyl heterocycles. These include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Microbial Asymmetric Reduction

Ethyl 4-chloro-3-oxobutanoate, a compound structurally similar to this compound, was used in enzymatic asymmetric reductions. Enzymes like NADPH-dependent aldehyde reductase isolated from Sporobolomyces salmonicolor have catalyzed its reduction in organic solvent-water diphasic systems (Shimizu et al., 1990).

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, was synthesized and studied for its antimicrobial and antioxidant susceptibilities. Its structure was analyzed using spectral and X-ray diffraction studies (Kumar et al., 2016).

Biocatalysis in Organic Solvent-Water Systems

The use of Escherichia coli cells expressing aldehyde reductase and glucose dehydrogenase genes for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in organic solvent-water systems has been researched. This approach facilitates the synthesis of optically pure compounds (Kataoka et al., 1999).

Safety and Hazards

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

Mechanism of Action

Target of Action

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is an intermediate used for the synthesis of pharmaceuticals . Its primary targets are potassium channel activators and β-alanine derived GABA-T antagonists . These targets play crucial roles in the regulation of neuronal excitability and neurotransmission.

Mode of Action

For instance, when used in the synthesis of potassium channel activators, it may enhance the opening of potassium channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability .

Biochemical Pathways

This compound affects several biochemical pathways. As a precursor in the synthesis of potassium channel activators, it can influence the potassium ion transport pathway. This pathway is crucial for maintaining the resting membrane potential and repolarizing the membrane during action potentials . Additionally, when used in the synthesis of β-alanine derived GABA-T antagonists, it can affect the γ-aminobutyric acid (GABA) pathway, which is the main inhibitory neurotransmitter pathway in the brain .

Pharmacokinetics

Its metabolism and excretion would depend on the specific metabolic pathways present in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific pharmaceuticals it is used to synthesize. For instance, if it is used to synthesize potassium channel activators, the result of its action could be a decrease in neuronal excitability . If it is used to synthesize β-alanine derived GABA-T antagonists, the result could be an increase in GABA levels, leading to enhanced inhibitory neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals. For instance, extreme temperatures or pH levels could potentially degrade the compound or reduce its efficacy. The presence of other chemicals could lead to interactions that affect the compound’s stability or action .

properties

IUPAC Name

ethyl 2-chloro-4,4-difluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTIQKPWQJFGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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